molecular formula C23H23ClN6O B10941447 N-[3-chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941447
M. Wt: 434.9 g/mol
InChI Key: KFQWKZHSHMIGHG-UHFFFAOYSA-N
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Description

N~4~-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrazolopyridine core, and a carboxamide group

Preparation Methods

The synthesis of N4-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N~4~-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N4-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a metabolic pathway, resulting in altered cellular metabolism .

Comparison with Similar Compounds

N~4~-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N4-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H23ClN6O

Molecular Weight

434.9 g/mol

IUPAC Name

N-[3-chloro-4-(2-methylimidazol-1-yl)phenyl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23ClN6O/c1-3-9-30-22-18(13-26-30)17(12-20(28-22)15-4-5-15)23(31)27-16-6-7-21(19(24)11-16)29-10-8-25-14(29)2/h6-8,10-13,15H,3-5,9H2,1-2H3,(H,27,31)

InChI Key

KFQWKZHSHMIGHG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)N5C=CN=C5C)Cl

Origin of Product

United States

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